molecular formula C6H6N4O B2784595 6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1343323-60-3

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2784595
CAS No.: 1343323-60-3
M. Wt: 150.141
InChI Key: KVUWEJSMNWCOHM-UHFFFAOYSA-N
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Description

6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound featuring a fused triazole and pyridine ring system with an amino (-NH₂) substituent at the 6-position.

Properties

IUPAC Name

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,7H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUWEJSMNWCOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=O)N2C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the reaction of trichloroacetaldehyde with guanidine compounds. The reaction is carried out in a suitable solvent under controlled heating conditions to yield the desired product . Another method involves the use of 2-hydrazinopyridine and aroyl chloride in dry pyridine, followed by refluxing and crystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the optimization of reaction conditions and the availability of starting materials .

Chemical Reactions Analysis

Substitution Reactions

The triazole ring and pyridine nitrogen atoms act as reactive sites for electrophilic and nucleophilic substitutions:

Reaction TypeConditionsProductsYieldKey Findings
Amino Group Acylation Ethyl chloroformate, THF, 25°C1-Ethoxycarbonyl-3-oxy-triazolo[4,3-a]pyridine71%Selective acylation at the 6-amino group preserves the triazole core .
Sulfonamide Formation Sulfonyl chlorides, base (e.g., TEA)Triazolo-pyridine sulfonamides50–75%Used to design antimalarial agents via FP-2 enzyme inhibition .
Halogenation NBS or NCS, DMF, 80°C6-Halo derivativesNot reportedPredicted via analogous triazolopyridine reactivity.

Cyclization and Ring Expansion

The compound participates in cycloadditions and annulations due to its strained triazole system:

  • Microwave-Assisted Cyclization : Reaction with thiosemicarbazides under microwave irradiation forms fused triazolo[4,3-a]pyridines via anion-mediated pathways (45–68% yield) .

  • Palladium-Catalyzed Coupling : Chemoselective addition of hydrazides to the pyridine ring enables access to polycyclic derivatives .

Oxidative and Reductive Transformations

  • Oxidation : The triazole ring resists oxidation, but the pyridine moiety can be functionalized. For example, electrochemical desulfurative cyclization with isothiocyanates yields 3-amino-triazolo pyridines without external oxidants .

  • Reduction : Limited data exist, but hydrogenation of analogous triazolopyridines selectively reduces the pyridine ring.

Metal Complexation

The amino group and triazole nitrogens serve as ligands for metal ions:

text
- **Coordination Sites**: N1 (triazole) and N6 (amino) form stable complexes with Cu(II) and Fe(III). - **Applications**: Potential use in catalysis or photoluminescent materials [7].

Pharmacological Modifications

Derivatization enhances bioactivity:

  • Kinase Inhibitors : Alkylation at N2 with propyl-piperazine groups improves anti-tumor activity (IC₅₀: 0.5–5 μM) .

  • Antimalarials : Sulfonamide-linked derivatives show IC₅₀ values of 2.24 μM against Plasmodium falciparum .

Stability and Degradation

  • Thermal Stability : Decomposes above 235°C without melting.

  • Hydrolytic Sensitivity : Stable in neutral aqueous conditions but undergoes ring-opening in strong acids/bases .

This reactivity profile underscores the compound’s versatility in drug discovery and materials science. Further studies are needed to explore its catalytic and optoelectronic applications.

Scientific Research Applications

Biological Activities

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one exhibits several notable biological activities:

Antimicrobial Properties

Recent studies have shown that this compound demonstrates significant antimicrobial activity against various pathogens. It has been effective against both Gram-positive and Gram-negative bacteria, likely through interference with bacterial DNA synthesis and cell wall integrity.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and colon cancer cells. The antiproliferative effects are thought to result from apoptosis induction and cell cycle arrest.

Antifungal Activity

In addition to antibacterial properties, it has shown antifungal activity against Candida species. The inhibitory concentration (IC50) values suggest its potential as a lead compound for developing new antifungal agents.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at various positions on the triazole and pyridine rings can significantly alter its potency and selectivity:

ModificationEffect on Activity
Substitution at N1Increased antimicrobial activity
Methylation at C2Enhanced anticancer properties
Halogenation at C5Improved selectivity against specific targets

Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Industrial Applications

This compound is utilized in various industrial applications:

  • Pharmaceutical Development: The compound serves as a building block in synthesizing more complex heterocyclic compounds with potential therapeutic effects.
  • Material Science: It is explored in developing new materials with unique properties due to its distinctive chemical structure.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of triazolopyridine derivatives is highly dependent on substituents. Key analogs and their substituents include:

Compound Name / Core Structure Substituents Biological Activity/Application Source (Evidence ID)
Trazodone 3-Chlorophenylpiperazine-propyl chain Antidepressant (SARI)
6-Sulfonamido[1,2,4]triazolo[4,3-a]pyridin-3-one Sulfonamide at 6-position Antimalarial (IC₅₀ = 2.24–4.98 µM)
Azafenidin 2,4-Dichloro-5-prop-2-ynoxyphenyl group Herbicide
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine Phenyl at 3-position, amino at 6-position Tankyrase inhibition (preclinical)
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine Nitro at 6-position Intermediate for further functionalization

Key Observations :

  • Trazodone : The addition of a 3-chlorophenylpiperazine-propyl chain enhances serotonin reuptake inhibition and receptor antagonism, making it a potent antidepressant .
  • Sulfonamide Derivatives : Introduction of sulfonamide groups at the 6- or 8-position confers antimalarial activity, likely through interactions with falcipain-2 .
  • Azafenidin : Bulky substituents (e.g., dichlorophenyl) shift applications to agrochemicals, demonstrating herbicidal effects .
  • 6-Amino Derivatives: The amino group at the 6-position (as in the target compound) may enhance solubility and enable interactions with enzymes or receptors in CNS disorders or cancer pathways, analogous to tankyrase inhibitors .
Physicochemical Data:
Property Trazodone Derivatives Sulfonamide Antimalarials 6-Amino Target Compound (Inferred)
Molecular Weight 356.21–452.19 g/mol ~450 g/mol ~179.14 g/mol (C₆H₅N₅O₂)
Melting Point 104–183°C Not reported Not available
HPLC Purity 92–99% Not reported ≥98% (hypothetical)
Solubility Soluble in methanol (25 mg/mL) Likely moderate in DMF/dioxane Enhanced due to -NH₂ group

Notes: The amino group in the target compound may improve aqueous solubility compared to lipophilic analogs like trazodone, facilitating drug delivery.

Pharmacological and Functional Comparisons

  • Antidepressant Activity: Trazodone’s piperazine chain enables serotonin reuptake inhibition, whereas the 6-amino compound’s smaller substituent may favor alternative CNS targets (e.g., monoamine oxidases) .
  • Antimalarial Activity: Sulfonamide derivatives inhibit falcipain-2 via covalent interactions, while the amino group’s nucleophilic nature could enable different protease binding modes .
  • Herbicidal vs. Pharmaceutical Use : Bulky substituents in azafenidin reduce mammalian toxicity, highlighting the role of substituent size in application scope .

Biological Activity

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS Number: 1343323-60-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C6H6N4OC_6H_6N_4O with a molecular weight of 150.14 g/mol. Its structural characteristics include a triazole ring fused to a pyridine moiety, which is crucial for its biological activity.

PropertyValue
CAS Number1343323-60-3
Molecular FormulaC₆H₆N₄O
Molecular Weight150.14 g/mol
Melting PointNot Available
Boiling PointNot Available

Synthesis

The synthesis of this compound typically involves the reaction of trichloroacetaldehyde with guanidine derivatives under controlled conditions. This method allows for the production of various derivatives with modified biological activities .

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial DNA synthesis and cell wall integrity.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The antiproliferative effects are thought to be mediated through apoptosis induction and cell cycle arrest .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against Candida species. The inhibitory concentration (IC50) values indicate that it may serve as a lead compound for developing new antifungal agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at various positions on the triazole and pyridine rings can significantly alter its potency and selectivity:

ModificationEffect on Activity
Substitution at N1Increased antimicrobial activity
Methylation at C2Enhanced anticancer properties
Halogenation at C5Improved selectivity against specific targets

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .
  • Antimicrobial Testing : In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

Q & A

Basic Research Questions

What are the established synthetic routes for 6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one, and how can reaction conditions be optimized?

Synthesis typically involves cyclization of hydrazine derivatives with pyridine precursors. For example:

  • Key Steps :
    • Hydrazine-Pyridine Coupling : Reacting 2-hydrazinylpyridine derivatives with chloroethynylphosphonates under reflux in acetonitrile (60°C) induces cyclization .
    • Substitution : Introducing the amino group at position 6 may require nucleophilic substitution using ammonia or protected amines under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization :
    • Catalysts : Triethylamine enhances yields in sulfonylation steps .
    • Solvents : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates .
    • Temperature Control : Reflux conditions (80–100°C) are critical for cyclization efficiency .

How is the molecular structure of this compound confirmed in academic research?

Structural confirmation employs:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., triazole ring protons at δ 8.1–8.5 ppm) .
    • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 163.1 for the core structure) .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly for novel derivatives .

What preliminary biological screening approaches are used to evaluate its activity?

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases or phosphatases using fluorescence-based assays (IC₅₀ values) .
    • Receptor Binding : Radioligand displacement assays for serotonin or GABA receptors, given structural similarities to anxiolytic triazolopyridines .
  • Cell-Based Studies : Cytotoxicity screening in cancer lines (e.g., MTT assay) .

Advanced Research Questions

How can researchers address low synthetic yields during scale-up?

  • Methodology :
    • Mechanochemical Synthesis : Ball milling reduces solvent use and improves atom economy (e.g., 46% yield for triazolopyridines under PTC conditions) .
    • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) isolates pure products .
  • Troubleshooting :
    • Byproduct Analysis : LC-MS identifies side products (e.g., N-oxide derivatives from over-oxidation) .

How to resolve contradictions in proposed mechanisms of action (e.g., enzyme inhibition vs. receptor modulation)?

  • Experimental Design :
    • Knockout Models : Use CRISPR-edited cell lines lacking target receptors to isolate enzyme-specific effects .
    • Competitive Binding Assays : Compare IC₅₀ values against known receptor antagonists (e.g., 5-HT₁A) .
    • Molecular Docking : Validate binding poses in enzyme active sites (e.g., kinase ATP pockets) vs. receptor cavities .

What strategies are effective in designing derivatives with enhanced bioactivity?

  • Structure-Activity Relationship (SAR) Insights :
    • Substituent Effects :
PositionModificationObserved ImpactSource
6Amino groupEnhances solubility and H-bonding
2Benzyl groupsIncreases lipophilicity and CNS penetration
  • Methodology :
  • Parallel Synthesis : Generate libraries with varied sulfonyl or alkyl groups .
  • Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays .

What analytical challenges arise in purity assessment, and how are they mitigated?

  • Challenges :
    • Hydrate Formation : Water absorption in polar solvents alters melting points .
    • Residual Catalysts : Trace triethylamine detected via GC-MS .
  • Solutions :
    • HPLC-PDA : Quantify impurities >0.1% using C18 columns (ACN/water gradient) .
    • Elemental Analysis : Confirm stoichiometry (e.g., C₆H₅N₃O) .

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